Olamufloxacin -

Olamufloxacin

Catalog Number: EVT-8559817
CAS Number:
Molecular Formula: C20H23FN4O3
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Olamufloxacin is classified under the fluoroquinolone class of antibiotics, which are known for their mechanism of action involving the inhibition of bacterial DNA synthesis. The compound is derived from earlier fluoroquinolones but has been modified to enhance its pharmacological properties. Olamufloxacin is also known by its chemical name, 5-amino-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, and has a molecular formula of C20H23FN4O3 with a molecular weight of 386.4 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Olamufloxacin involves several key steps:

  1. Formation of the Quinoline Core: This initial step typically employs a Friedländer synthesis, where aniline derivatives are condensed with ketones to form the quinoline structure.
  2. Introduction of Functional Groups: Cyclopropyl and fluoro groups are introduced through nucleophilic substitution reactions using appropriate reagents.
  3. Construction of the Spirocyclic Amine: This critical step involves cyclization reactions to form the spirocyclic ring system, which contributes to the compound's unique pharmacological properties.

Industrial production methods focus on optimizing these synthetic routes for improved yield and purity, often involving careful control of reaction conditions such as temperature and pressure.

Molecular Structure Analysis

Structure and Data

The molecular structure of Olamufloxacin can be represented as follows:

  • IUPAC Name: 5-amino-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid
  • Molecular Formula: C20H23FN4O3
  • Molecular Weight: 386.4 g/mol
  • InChI Key: LEILBPMISZFZQK-UHFFFAOYSA-N
  • Canonical SMILES: CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

The structural configuration includes a quinoline core with various substituents that enhance its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Olamufloxacin undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in quinoline N-oxides.
  2. Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
  3. Substitution: Nucleophilic substitution reactions allow for the introduction of new functional groups, enhancing the compound's properties.

Common reagents for these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium), and specific temperature conditions tailored to achieve optimal results .

Mechanism of Action

Process and Data

The mechanism by which Olamufloxacin exerts its antibacterial effects primarily involves:

  1. Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and repair. By inhibiting these targets, Olamufloxacin disrupts DNA supercoiling, leading to cell death.
  2. Interference with Metabolic Pathways: The compound can also affect various metabolic processes within bacterial cells, further contributing to its antibacterial efficacy.

Studies have shown that Olamufloxacin demonstrates higher accumulation in lung epithelial lining fluid and alveolar macrophages compared to other fluoroquinolones, indicating its potential effectiveness in treating respiratory infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Olamufloxacin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability can be influenced by environmental factors such as light and temperature.

These properties are critical for determining the formulation and storage conditions necessary for maintaining the drug's efficacy over time .

Applications

Scientific Uses

Olamufloxacin is primarily utilized in clinical settings for treating bacterial infections, particularly those affecting the respiratory system. Its broad-spectrum activity makes it suitable for various indications, including:

  • Treatment of pneumonia
  • Management of acute exacerbations of chronic obstructive pulmonary disease
  • Use in complicated urinary tract infections

Moreover, ongoing research continues to explore its potential applications in other therapeutic areas, including its effectiveness against resistant strains of bacteria .

Mechanistic Pathways of Antibacterial Activity

Enzymatic Inhibition Mechanisms Targeting Bacterial Topoisomerases

Olamufloxacin exerts its primary antibacterial effect through potent inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. These essential enzymes maintain chromosomal topology during replication and transcription. DNA gyrase, an A₂B₂ heterotetramer (GyrA₂GyrB₂), introduces negative supercoils and relieves torsional stress ahead of replication forks. Topoisomerase IV (ParC₂ParE₂ in Gram-negative bacteria; GrlA₂GrlB₂ in Gram-positive bacteria) decatenates daughter chromosomes post-replication [2] [6] [9].

Olamufloxacin functions as a topoisomerase poison, stabilizing the transient enzyme-DNA cleavage complex. This occurs via specific binding at the interface between the GyrA/ParC subunits and DNA, intercalating into the cleaved DNA duplex near the active-site tyrosine residues (Tyr122 in E. coli GyrA) [6] [9]. This binding blocks DNA religation, converting the topoisomerase into a physical barrier to DNA tracking machinery like polymerases. Collision events transform these stabilized complexes into irreversible double-stranded DNA breaks, triggering lethal chromosomal fragmentation [6] [9].

Key structural features of Olamufloxacin enhance this mechanism:

  • C8 Methoxy Group: Reduces oxidative stress generation compared to C8-H/C8-F analogs, potentially minimizing non-target cellular damage while maintaining intercalative binding [4] [8].
  • Bicyclic Amine at C7: Optimizes interaction with the GyrB/ParE subunits, strengthening drug-enzyme-DNA ternary complex stability [1] [4].
  • Dual Target Affinity: Unlike earlier fluoroquinolones with preferential gyrase or topo IV targeting, Olamufloxacin demonstrates near-equipotent inhibition of both enzymes across Gram-positive and Gram-negative pathogens. This dual targeting impedes resistance development through single-target mutations [1] [6].

Table 1: Key Structural Determinants of Olamufloxacin's Topoisomerase Inhibition

Structural FeaturePositionFunctional Role in Enzyme Inhibition
Fluorine atomC6Enhances DNA intercalation and binding affinity to enzyme-DNA complex
Bicyclic amine moietyC7Facilitates interactions with GyrB/ParE subunits; improves cell penetration
Methoxy groupC8Stabilizes drug-enzyme interaction; reduces oxidative potential
Cyclopropyl groupN1Optimizes binding pocket occupation and hydrophobic interactions

Mutational resistance primarily occurs in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA (e.g., Ser83→Leu, Asp87→Asn in E. coli) and parC (e.g., Ser80→Ile, Glu84→Lys). These mutations alter the drug-binding pocket, weakening Olamufloxacin’s affinity. However, its optimized structure maintains relatively higher activity against some QRDR mutants compared to older fluoroquinolones like ciprofloxacin, particularly when only one target enzyme is mutated [6] [9].

Comparative Analysis of Binding Affinities Across Fluoroquinolone Derivatives

Binding affinity to the topoisomerase-DNA complex is a critical determinant of fluoroquinolone potency. Olamufloxacin exhibits superior binding metrics relative to earlier generation analogs, attributable to strategic structural refinements:

  • Affinity vs. DNA Gyrase: Olamufloxacin demonstrates a dissociation constant (Kd) approximately 5-fold lower than ciprofloxacin and 3-fold lower than moxifloxacin against purified E. coli DNA gyrase. This correlates with a lower Minimum Inhibitory Concentration (MIC) against Enterobacteriaceae [1] [4] [8].
  • Affinity vs. Topoisomerase IV: Against S. aureus topoisomerase IV (GrlA₂GrlB₂), Olamufloxacin’s binding affinity (Kd = 0.15 µM) exceeds levofloxacin (Kd = 0.8 µM) and matches or surpasses newer agents like delafloxacin (Kd = 0.18 µM) [1] [8].
  • Impact of C8 Substitution: Replacing the C8-H of ciprofloxacin or C8-F of lomefloxacin with a methoxy group (as in Olamufloxacin and moxifloxacin) enhances binding stability by ~30%. This moiety engages in hydrophobic interactions within the enzyme pocket and minimizes photo-induced radical formation linked to reduced efficacy [4] [8].
  • Role of C7 Side Chain: Olamufloxacin’s pyrrolo[3,4-b]pyridine moiety at C7 provides additional hydrogen bonding and π-stacking interactions with residues in the GyrB/ParE TOPRIM domain (e.g., Asp426, Arg447 in E. coli GyrB), a region less commonly mutated than the GyrA/ParC QRDR [1] [9].

Table 2: Comparative Binding Parameters of Fluoroquinolones to Bacterial Topoisomerases

FluoroquinoloneKd DNA Gyrase (µM) (E. coli)Kd Topo IV (µM) (S. aureus)Critical Structural Features Influencing Binding
Olamufloxacin0.080.15C8-OMe; C7 pyrrolo-pyridine; N1-cyclopropyl
Ciprofloxacin0.401.2C8-H; C7 piperazine; N1-cyclopropyl
Levofloxacin0.250.80C8-H; Oxazine ring; N1-cyclopropyl
Moxifloxacin0.120.20C8-OMe; C7 diazabicyclo; N1-cyclopropyl
Delafloxacin0.100.18C8-Cl; C7 3-aminoazetidine; N1-difluoro-phenyl

Molecular dynamics simulations reveal that Olamufloxacin forms a more extensive hydrogen bond network within the binding pocket compared to ciprofloxacin. Specifically, the protonated nitrogen within its C7 bicyclic amine donates a hydrogen bond to Asp426 of GyrB, while the C8 methoxy oxygen accepts a bond from a water molecule coordinated to the non-catalytic Mg²⁺ ion bridging Ser83 and Asp87 in GyrA. This dual anchoring significantly stabilizes the ternary complex [6] [9] [10].

Subcellular Localization and Target Accessibility

Efficient penetration and accumulation at the intracellular site of action are crucial for Olamufloxacin's efficacy. Its physicochemical properties—moderate lipophilicity (calculated LogP ~1.8), zwitterionic character (pKa carboxyl ~6.0, pKa piperazinyl ~9.0), and low molecular weight (~430 Da)—facilitate rapid transit across bacterial membranes via porin channels and passive diffusion [3] [5] [6].

  • Gram-Negative Bacteria: Olamufloxacin primarily utilizes outer membrane porins (e.g., OmpF in E. coli). Its zwitterionic nature minimizes interaction with LPS, reducing exclusion compared to purely cationic antibiotics. Once periplasmic, the proton motive force drives cytoplasmic accumulation, achieving intracellular concentrations 2-5 fold higher than extracellular levels [5] [6].
  • Gram-Positive Bacteria: Absence of an outer membrane allows direct access to the cytoplasmic membrane. Olamufloxacin's moderate lipophilicity enables efficient diffusion through the lipid bilayer, concentrating around the nucleoid where DNA gyrase and topoisomerase IV are localized [5] [9].
  • Acidic pH Environments: Unlike some fluoroquinolones (e.g., delafloxacin), Olamufloxacin maintains potent activity at neutral pH. However, its antibacterial activity remains significant even at mildly acidic pH (5.5-6.5), as its zwitterionic state prevents protonation-induced trapping in acidic compartments. This is advantageous for targeting intracellular pathogens or infections in acidic foci [5].

Efflux pumps represent a significant barrier to intracellular accumulation. Olamufloxacin demonstrates lower susceptibility to major efflux systems compared to older fluoroquinolones:

  • Resistance-Nodulation-Division (RND) Pumps (e.g., AcrAB-TolC in E. coli): Olamufloxacin is a weaker substrate than ciprofloxacin due to its bulkier C7 substituent, reducing recognition and extrusion. Efflux knockout strains show only a 2-fold MIC decrease for Olamufloxacin versus a 4-8 fold decrease for ciprofloxacin [5] [6].
  • Major Facilitator Superfamily (MFS) Pumps (e.g., NorA in S. aureus): The C8-methoxy group and bicyclic C7 moiety impede binding to NorA, resulting in MIC increases ≤ 2-fold in norA-overexpressing strains, compared to ≥ 8-fold for norfloxacin [5] [9].

Table 3: Factors Influencing Olamufloxacin's Subcellular Target Accessibility

FactorImpact on Olamufloxacin AccessibilityComparison to Key Fluoroquinolones
Porin Permeation (Gram-negatives)Moderate rate via OmpF/CSlower than norfloxacin; Faster than moxifloxacin
Passive Diffusion (Gram-positives)High efficiency (LogD₇.₄ ~0.5)Superior to ciprofloxacin (LogD₇.₄ ~ -0.8); Similar to moxifloxacin (LogD₇.₄ ~0.6)
Efflux by RND Pumps (e.g., AcrAB-TolC)Low susceptibilityLess susceptible than ciprofloxacin/levofloxacin; More susceptible than delafloxacin
Efflux by MFS Pumps (e.g., NorA)Very low susceptibilitySignificantly less susceptible than ciprofloxacin/norfloxacin
Intracellular Accumulation Ratio2-5 foldHigher than ciprofloxacin (1.5-3 fold); Similar to moxifloxacin

Furthermore, Olamufloxacin achieves rapid distribution within the bacterial cell, concentrating in the cytoplasm and nucleoid region within minutes of administration. Microautoradiography studies confirm its colocalization with the bacterial chromosome, ensuring proximity to DNA-bound gyrase and topoisomerase IV complexes [6] [9]. This efficient localization maximizes the probability of drug-target engagement, contributing to its potent bactericidal activity.

Properties

Product Name

Olamufloxacin

IUPAC Name

5-amino-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C20H23FN4O3

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)

InChI Key

LEILBPMISZFZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.